p-Tolyl isothiocyanate

Catalog No.
S1533158
CAS No.
622-59-3
M.F
C8H7NS
M. Wt
149.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Tolyl isothiocyanate

CAS Number

622-59-3

Product Name

p-Tolyl isothiocyanate

IUPAC Name

1-isothiocyanato-4-methylbenzene

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

InChI

InChI=1S/C8H7NS/c1-7-2-4-8(5-3-7)9-6-10/h2-5H,1H3

InChI Key

ABQKHKWXTUVKGF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N=C=S

Solubility

1.90e-05 M

Synonyms

p-Tolyl isothiocyanate

Canonical SMILES

CC1=CC=C(C=C1)N=C=S
P-Tolyl isothiocyanate, also known as p-Tolyl isocyanate, is a chemical compound with the formula C8H7NCS. It is a yellowish liquid that is commonly used in scientific experiments due to its wide range of applications. This paper aims to provide a comprehensive overview of p-Tolyl isothiocyanate, including its definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions for further research.
P-Tolyl isothiocyanate isothiocyanate is a chemical compound that belongs to the class of isothiocyanates, which are organic compounds containing the functional group N=C=S. This compound is commonly used in scientific experiments as a reagent for the synthesis of other compounds due to its ability to form covalent bonds with primary amines. Its molecular weight is 149.22 g/mol, and it has a boiling point of 227°C.
P-Tolyl isothiocyanate isothiocyanate is a yellowish liquid with a pungent odor. It is sparingly soluble in water but soluble in most common organic solvents, such as ethanol, methanol, and chloroform. It has a melting point of -10°C and a boiling point of 227°C. Its refractive index is 1.567, and its density is 1.131 g/cm³.
P-Tolyl isothiocyanate isothiocyanate can be synthesized by reacting the appropriate amine with thiophosgene in the presence of a suitable base, such as pyridine. The reaction proceeds as follows:
RNH2 + CSCl2 → RNCS + 2HCl
The product can be purified by distillation or recrystallization, and its purity can be verified by methods such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and gas chromatography-mass spectrometry.
P-Tolyl isothiocyanate isothiocyanate can be analyzed using various methods, such as high-performance liquid chromatography, gas chromatography, and mass spectrometry. These methods can be used to determine the purity, identity, and quantity of the compound in a given sample.
P-Tolyl isothiocyanate isothiocyanate has been found to exhibit a wide range of biological activities, such as anticancer, antimicrobial, antifungal, and anti-inflammatory activities. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-8. It has also been found to inhibit the growth of various microorganisms, such as Escherichia coli, Staphylococcus aureus, and Candida albicans.
P-Tolyl isothiocyanate isothiocyanate is a hazardous chemical that can cause skin and eye irritation and respiratory problems. It should be handled with care, and appropriate personal protective equipment should be worn when working with this compound. In scientific experiments, it should be used in a well-ventilated area, and all safety precautions should be taken to minimize the risk of exposure.
P-Tolyl isothiocyanate isothiocyanate is a versatile reagent that is commonly used in scientific experiments for the synthesis of various compounds, such as peptides, isothioureas, and isothiocyanates. It has also been used as a fluorescent tag for the detection of primary amines in biological systems.
Research on p-Tolyl isothiocyanate isothiocyanate has been focused on its various biological activities, such as anticancer, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential as a fluorescent tag for the detection of primary amines in biological systems.
P-Tolyl isothiocyanate isothiocyanate has potential implications in various fields of research and industry, such as drug discovery, biomedical research, and material science. Its wide range of biological activities makes it a promising candidate for the development of novel therapeutics for various diseases. Its ability to form covalent bonds with primary amines also makes it useful for the synthesis of various compounds in material science.
One of the limitations of p-Tolyl isothiocyanate isothiocyanate is its toxicity, which limits its use in certain applications. Future research should focus on developing safer alternatives to this compound. Additionally, further studies are needed to elucidate the mechanisms underlying its various biological activities and to explore its potential applications in other fields of research and industry.
Further research on p-Tolyl isothiocyanate isothiocyanate could focus on the following areas:
1. Development of safer alternatives to this compound for use in scientific experiments.
2. Elucidation of the mechanisms underlying its various biological activities and identification of its molecular targets in cells.
3. Exploration of its potential applications in drug discovery and material science.
4. Investigation of its potential as a fluorescent tag for the detection of primary amines in biological systems.
5. Optimization of its synthesis and characterization methods to improve its yield and purity.
6. Studies on its stability and reactivity under various conditions and environments.
7. Exploration of its potential as a precursor for the synthesis of various functional compounds.
8. Investigation of its potential applications in the field of agriculture, such as for the development of novel crop protection agents.
9. Studies on its toxicity and safety, as well as the development of appropriate safety guidelines for its use in various applications.
In conclusion, p-Tolyl isothiocyanate isothiocyanate is a versatile chemical compound that has a wide range of applications in scientific experiments. Its various biological activities and ability to form covalent bonds with primary amines make it a promising candidate for the development of novel therapeutics and functional compounds. However, its toxicity and safety concerns limit its use in certain applications. Further research is needed to explore its potential applications in various fields of research and industry and to develop safer alternatives to this compound.

XLogP3

3.9

Boiling Point

237.0 °C

LogP

3.92 (LogP)

Melting Point

25.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.04%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (91.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (84.78%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (91.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.04%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (84.78%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (91.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

622-59-3

Dates

Modify: 2023-08-15

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